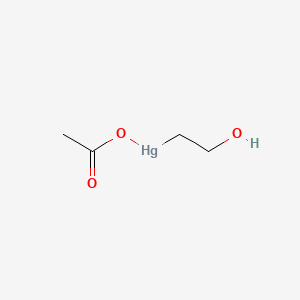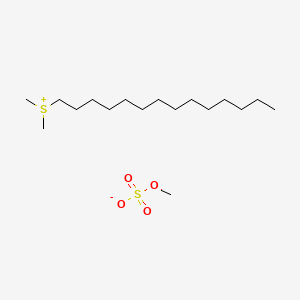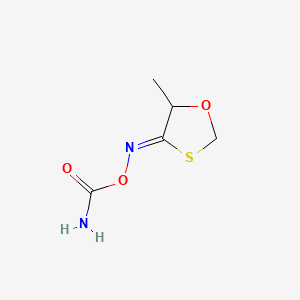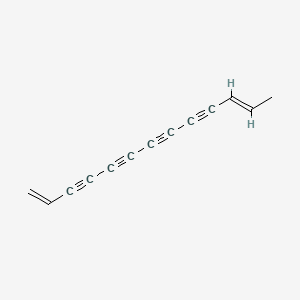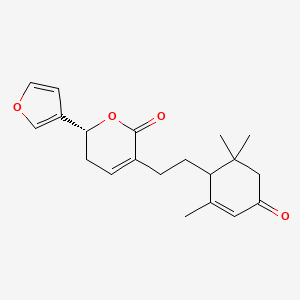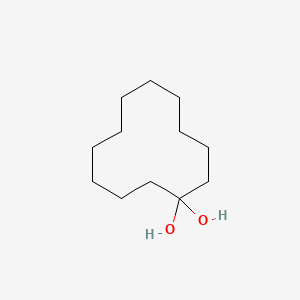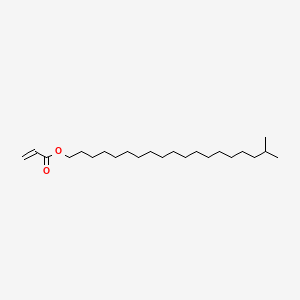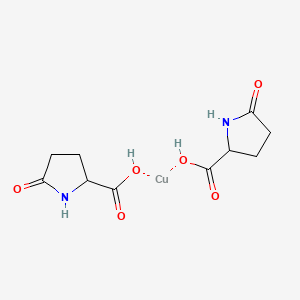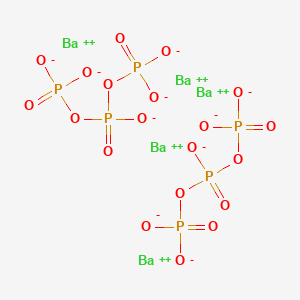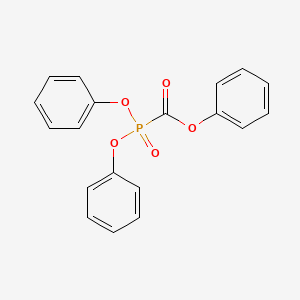
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C₁₉H₁₅O₅P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenyl esters under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- Phenylphosphonic acid
- Diphenylphosphinic acid
Uniqueness
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is unique due to its specific structural features and reactivity.
Properties
CAS No. |
74270-16-9 |
|---|---|
Molecular Formula |
C19H15O5P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
phenyl diphenoxyphosphorylformate |
InChI |
InChI=1S/C19H15O5P/c20-19(22-16-10-4-1-5-11-16)25(21,23-17-12-6-2-7-13-17)24-18-14-8-3-9-15-18/h1-15H |
InChI Key |
BWTSONJQZUGZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


